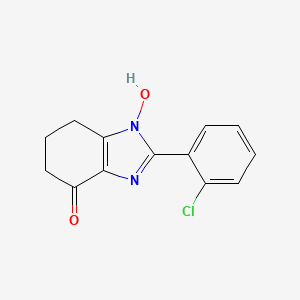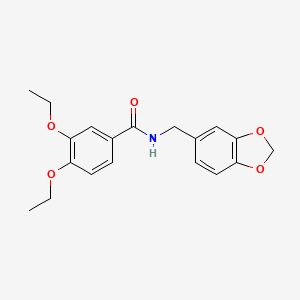![molecular formula C10H7Cl2NO3 B5808365 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCIDO, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCIDO belongs to the class of spirooxindole compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
Biochemical and Physiological Effects:
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine and chemokine production, and the inhibition of the hepatitis C virus. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have a favorable toxicity profile, with low toxicity in normal cells.
实验室实验的优点和局限性
One advantage of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its potent antitumor activity, which makes it a promising candidate for cancer therapy. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have a favorable toxicity profile, which is important for the development of safe and effective drugs. However, one limitation of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in preclinical and clinical studies.
未来方向
There are several future directions for the study of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of interest is the development of more efficient and scalable synthesis methods, which would enable larger quantities of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one to be produced for use in preclinical and clinical studies. Another area of interest is the investigation of the mechanism of action of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, which could provide insights into its antitumor and anti-inflammatory activities. Finally, the development of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one analogs with improved potency and selectivity could lead to the development of more effective cancer therapies.
合成方法
The synthesis of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves a multistep process that begins with the preparation of 4-chloroindole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate to form 4-chloro-3-(1-oxoethyl)indole. This intermediate is then reacted with 2,3-dihydroxy-1,4-dioxane to form the spiro[1,3-dioxolane-2,3'-indole] skeleton, which is subsequently chlorinated to yield 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
科学研究应用
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have antiviral activity against the hepatitis C virus.
属性
IUPAC Name |
4',7'-dichlorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-2-6(12)8-7(5)10(9(14)13-8)15-3-4-16-10/h1-2H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJFKAXEVCLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3NC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)

![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)


![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)

